[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride
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Overview
Description
[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H10N2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities of oxazole derivatives, the compound may have multiple cellular and molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, which is then reacted with phenylmethanamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: [4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In organic synthesis, [4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the creation of heterocyclic compounds .
Biology and Medicine: It may act as a precursor for drugs targeting specific biological pathways or as a ligand in the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in various high-performance applications .
Comparison with Similar Compounds
Isoxazole Derivatives: These compounds share a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazole Derivatives: Thiazoles contain a sulfur atom in place of the oxygen atom found in oxazoles.
Imidazole Derivatives: Imidazoles have two nitrogen atoms in the ring structure, offering different chemical properties.
Uniqueness: [4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the phenylmethanamine group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKYTFAHGOYUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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